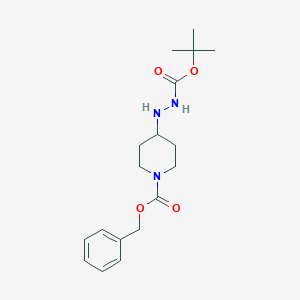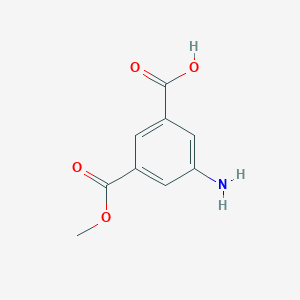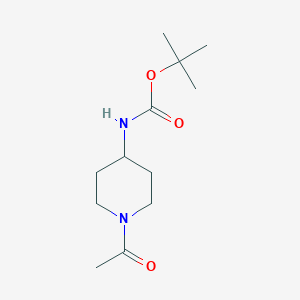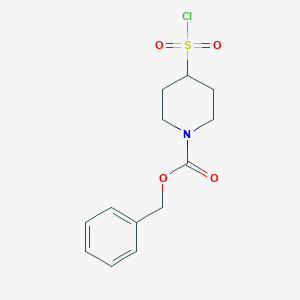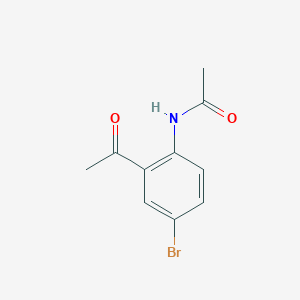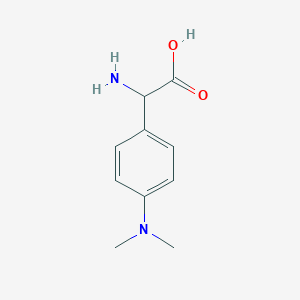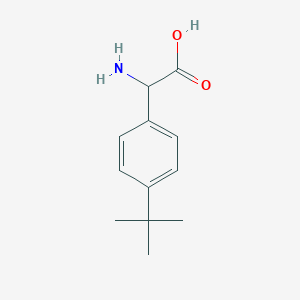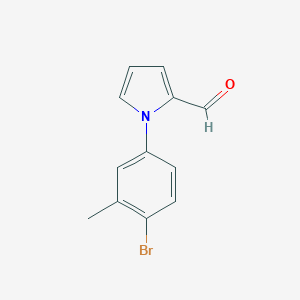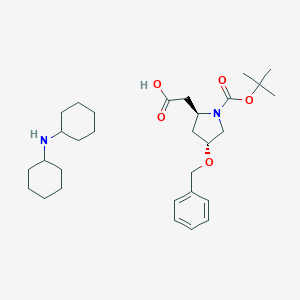
(2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt” is a complex organic compound. It is related to the compound “(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride”, which is a derivative of proline, an amino acid . The compound also seems to have similarities with “(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide”, another complex organic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to enantiopure (2S,4R)-4-hydroxypipecolic acid from commercial ethyl (3S)-4-chloro-3-hydroxybutanoate has been described . This synthesis is based on the Pd-catalyzed methoxycarbonylation of a 4-alkoxy-substituted δ-valerolactam-derived vinyl triflate followed by the stereocontrolled hydrogenation of the enamine double bond .
Molecular Structure Analysis
The molecular structure of related compounds like “(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride” has been analyzed . The structure includes a pyrrolidine ring, which is a common feature in proline and its derivatives .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of a racemic mixture of a chiral alcohol with an enantiomerically pure carboxylic acid results in a mixture of diastereomers . These diastereomers can then be separated by their different physical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride” have been analyzed . This compound has a molecular weight of 167.59 g/mol and contains 4 hydrogen bond donors and acceptors .
Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is primarily used as an intermediate in pharmaceutical research . Its structure is conducive to the synthesis of complex molecules, particularly those with chiral centers. The presence of both Boc and benzyl protecting groups allows for selective deprotection, which is a crucial step in the synthesis of peptides and small molecules.
Medicinal Chemistry
In medicinal chemistry, this compound’s protected amino and carboxylic acid functionalities make it a valuable building block for the design of novel drug candidates . It can be incorporated into larger structures to modulate the biological activity of the resulting molecules, potentially leading to new treatments for various diseases.
Chemical Synthesis
The dicyclohexylammonium salt form of this compound improves its solubility in organic solvents, which is beneficial in chemical synthesis processes . This property facilitates its use in reactions that require a homogeneous solution for better reaction kinetics.
Protein Engineering
The compound’s ability to introduce chirality and complexity into peptides makes it useful in protein engineering . It can be used to modify the structure of peptides, thereby altering their folding patterns and stability, which is essential in the development of peptide-based therapeutics.
Bioconjugation
For bioconjugation applications, this compound can be used to link peptides to other biomolecules or surfaces . Its reactive groups can form stable amide bonds, providing a method to create targeted delivery systems for drugs or imaging agents.
NMR and MRI Probes
Fluorinated derivatives of this compound can be used in the development of sensitive probes for 19F NMR and MRI . The introduction of fluorine atoms into peptides can enhance their detection and imaging capabilities, which is valuable in both basic research and clinical diagnostics.
Peptide Synthesis
The compound is a versatile reagent in peptide synthesis, where it can be used to introduce side-chain functionality and branching . This is particularly useful in the synthesis of cyclic peptides, which have a range of therapeutic applications.
Material Science
In material science, the compound can be used to synthesize polymers with specific mechanical properties . By incorporating it into polymer chains, researchers can create materials with desired flexibility, durability, and responsiveness to environmental stimuli.
Mecanismo De Acción
Direcciones Futuras
Future directions could include further exploration of the synthesis, properties, and potential applications of “(2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt” and related compounds. For instance, the use of 4-substituted prolines in molecular design and protein engineering has been suggested .
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5.C12H23N/c1-18(2,3)24-17(22)19-11-15(9-14(19)10-16(20)21)23-12-13-7-5-4-6-8-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,14-15H,9-12H2,1-3H3,(H,20,21);11-13H,1-10H2/t14-,15+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYMJEWNEXHWOX-LDXVYITESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

